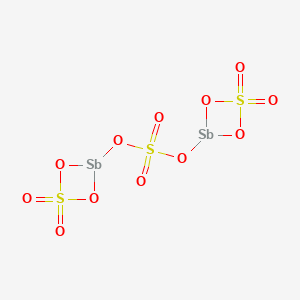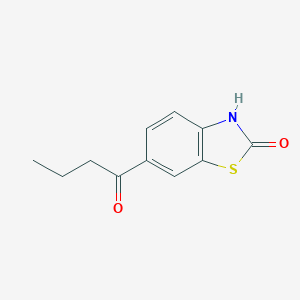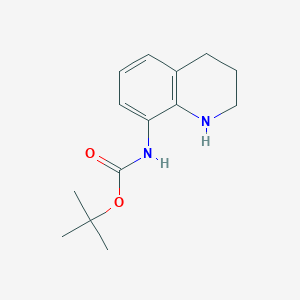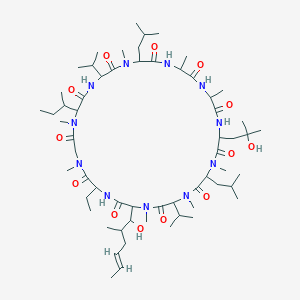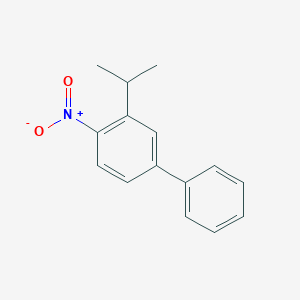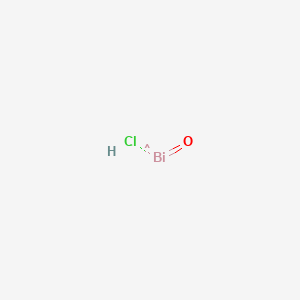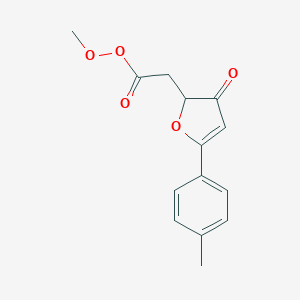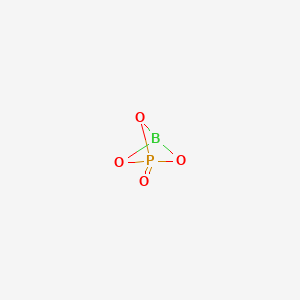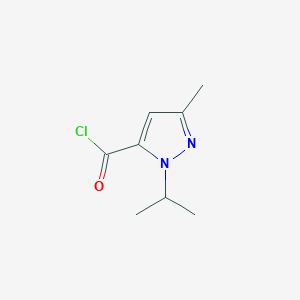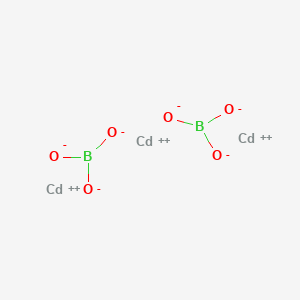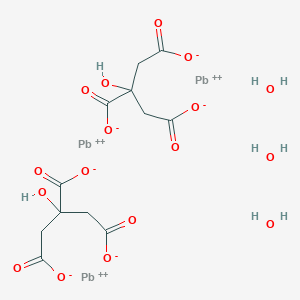
Lead(II) citrate trihydrate
Übersicht
Beschreibung
Lead(II) citrate trihydrate is a compound of lead and citrate that is primarily used as an enhancer for heavy metal staining in electron microscopy . This salt binds to osmium and uranyl acetate and enhances contrast in many cellular structures . It is highly reactive with carbon dioxide .
Synthesis Analysis
The reaction of lead (II) nitrate with trisodium citrate Na3 (C6H5O7) in a 1:22.5 ratio at pH 4.8 provides crystals of {Na (H2O)3} [Pb5 (H2O)3 (C6H5O7)3 (C6H6O7)]·9.5H2O . The structure of this compound is two-dimensional and exhibits five distinct Pb (II) sites and four different modes of citrate bonding .
Molecular Structure Analysis
The molecular formula of Lead(II) citrate trihydrate is C12H16O17Pb3 . It has a molecular weight of 1053.96652 g/mol . The InChI representation of the molecule is InChI=1S/2C6H8O7.3H2O.3Pb/c27-3 (8)1-6 (13,5 (11)12)2-4 (9)10;;;;;;/h213H,1-2H2, (H,7,8) (H,9,10) (H,11,12);31H2;;;/q;;;;;3+2/p-6 .
Chemical Reactions Analysis
Lead citrate is highly reactive with carbon dioxide . It binds to osmium and uranyl acetate and enhances contrast in many cellular structures .
Physical And Chemical Properties Analysis
Lead(II) citrate trihydrate has a molecular weight of 1053.96652 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 17 . The rotatable bond count is 4 . The exact mass is 1053.96652 g/mol and the monoisotopic mass is 1055.96871 g/mol . The topological polar surface area is 284 Ų . The heavy atom count is 32 .
Wissenschaftliche Forschungsanwendungen
Electron Microscopy
Field
Microscopy, specifically Electron Microscopy
Application Summary
Lead(II) citrate trihydrate is used as an enhancer for heavy metal staining in electron microscopy . It binds to osmium and uranyl acetate, enhancing the contrast of several cellular structures .
Methods of Application
The compound is prepared in solution and used during the staining process of the sample preparation for electron microscopy . Due to its high reactivity with CO2, care has to be taken during the preparation of solutions and usage .
Results/Outcomes
The use of Lead(II) citrate trihydrate in electron microscopy allows for enhanced contrast of cellular structures, aiding in the detailed visualization and study of these structures .
Study of Erosive Damage to Teeth
Field
Application Summary
Lead(II) citrate trihydrate has been used in studies assessing relationships between erosive damage to teeth and high intake of sports drinks .
Methods of Application
In these studies, the compound is likely used as a part of the experimental setup to simulate the effects of sports drinks on teeth .
Results/Outcomes
The studies found a correlation between high intake of sports drinks and erosive damage to teeth .
Soil Science
Field
Application Summary
Lead(II) citrate trihydrate has been used in studies investigating the effects of low-molecular-weight organic acids (LMWOAs) and residence time on desorption of Cu, Cd, and Pb from two typical Chinese soils .
Methods of Application
In these studies, the compound is likely used as a part of the experimental setup to simulate the effects of LMWOAs on the desorption of metals from soils .
Results/Outcomes
The studies found that LMWOAs and residence time have significant effects on the desorption of Cu, Cd, and Pb from soils .
Solar Energy and Water Treatment
Field
Renewable Energy and Environmental Science
Application Summary
Lead(II) citrate trihydrate is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .
Methods of Application
The specific methods of application in these fields can vary widely depending on the exact nature of the research or application .
Results/Outcomes
The outcomes of these applications can also vary, but the goal is generally to improve the efficiency of solar energy systems or the effectiveness of water treatment processes .
Chemical Research
Field
Application Summary
Lead(II) citrate trihydrate is used in various chemical research applications due to its properties .
Methods of Application
The compound can be used in a variety of experimental setups, depending on the specific research goals .
Results/Outcomes
The results can vary widely depending on the specific research goals, but the use of Lead(II) citrate trihydrate can aid in achieving those goals .
Preparation of Lead-based Compounds
Field
Application Summary
Lead(II) citrate trihydrate can be used in the preparation of other lead-based compounds, which have various applications in different fields .
Methods of Application
The specific methods of application in these fields can vary widely depending on the exact nature of the research or application .
Results/Outcomes
The outcomes of these applications can also vary, but the goal is generally to synthesize new compounds that have useful properties .
Safety And Hazards
Lead(II) citrate trihydrate is harmful if swallowed or inhaled . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is also harmful by inhalation and if swallowed . It may cause harm to the unborn child and possible risk of impaired fertility . It may cause eye irritation and skin irritation . It is harmful if absorbed through the skin .
Relevant Papers
Several papers have been published on Lead(II) citrate trihydrate. These include studies on its synthesis , spectroscopic and structural studies , and its use in electron microscopy . For more detailed information, please refer to these papers .
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMGSCJCDAUMP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O17Pb3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370602 | |
| Record name | Lead(II) citrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1.05e+03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(II) citrate trihydrate | |
CAS RN |
6107-83-1 | |
| Record name | Lead(II) citrate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




